3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide

Catalog No.
S12262757
CAS No.
M.F
C16H12ClNO2S
M. Wt
317.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-car...

Product Name

3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide

IUPAC Name

3-chloro-6-methoxy-N-phenyl-1-benzothiophene-2-carboxamide

Molecular Formula

C16H12ClNO2S

Molecular Weight

317.8 g/mol

InChI

InChI=1S/C16H12ClNO2S/c1-20-11-7-8-12-13(9-11)21-15(14(12)17)16(19)18-10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19)

InChI Key

XYBFMFSFAPVMCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3)Cl

3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide is an organic compound characterized by its unique structure, which consists of a benzothiophene moiety substituted with a chloro and methoxy group. Its chemical formula is C16H12ClNO2SC_{16}H_{12}ClNO_2S and it has a molecular weight of approximately 317.79 g/mol . This compound is notable for its potential applications in medicinal chemistry and material science due to its interesting chemical properties.

The chemical reactivity of 3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide can be attributed to the presence of the chloro and methoxy substituents, which can participate in various nucleophilic substitution reactions. The carboxamide functional group can also undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, this compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the chloro group.

Research into the biological activity of 3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide indicates potential pharmacological properties. Compounds in this class have shown activity against various biological targets, including anti-inflammatory and anticancer activities. Specific studies highlight its effectiveness in inhibiting certain enzymes or pathways involved in disease processes, although detailed mechanisms of action require further investigation .

The synthesis of 3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide typically involves several steps:

  • Formation of Benzothiophene Core: The initial step often involves the synthesis of the benzothiophene framework through cyclization reactions involving thiophenes and aromatic compounds.
  • Chlorination: The introduction of the chloro group can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Amidation: Finally, the formation of the carboxamide is accomplished by reacting the corresponding acid chloride with an amine, typically under mild conditions to avoid overreaction.

These methods are adaptable depending on available reagents and desired yields .

3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide finds applications primarily in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Material Science: In the development of organic semiconductors or polymers due to its unique electronic properties.
  • Research: Used as a tool compound in various biochemical assays to study enzyme inhibition or receptor interactions .

Interaction studies involving 3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide have focused on its binding affinity to different biological targets. These studies often utilize techniques such as surface plasmon resonance or fluorescence polarization to determine how effectively this compound interacts with proteins or nucleic acids. Insights from these studies are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberMolecular FormulaKey Features
N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide478248-46-3C16H11ClN2O3SContains a nitro group; potential for different biological activity .
Benzo[b]thiophene-2-carboxamide, 3-chloro-6-methoxy-N-(2-phenylethyl)587842-32-8C18H16ClNO2SLarger phenyl substitution; different electronic properties .
3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide332382-36-2C16H12ClN O2SMethyl instead of methoxy; may exhibit different reactivity .

These compounds illustrate variations in substituents that can significantly influence their chemical behavior and biological activity, making 3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide unique among them due to its specific functional groups and structural arrangement.

Retrosynthetic Analysis and Pathway Design

The retrosynthetic analysis of 3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide reveals a strategic approach centered on the formation of the benzothiophene core followed by functional group introduction [1] [2]. The most efficient synthetic pathway involves the sequential construction of the heterocyclic framework through established benzothiophene synthesis methodologies, followed by selective functionalization at the 2-position to introduce the carboxamide moiety [3] [4].

The retrosynthetic disconnection identifies three key strategic bonds: the amide bond connecting the phenyl group to the carbonyl carbon, the carbonyl carbon to the benzothiophene ring system, and the construction of the benzothiophene core itself [6]. This analysis suggests that the target compound can be efficiently accessed through an acid chloride intermediate, specifically 3-Chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride, which serves as the critical electrophilic partner for amide formation [7] [8].

The pathway design prioritizes the use of readily available starting materials and well-established synthetic transformations [9] [10]. The benzothiophene ring system can be constructed through various methodologies, including cyclization reactions of appropriately substituted precursors or direct functionalization of preformed benzothiophene derivatives [11] [12]. The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern, with particular attention to the positioning of the chloro and methoxy substituents [13] [14].

Key Intermediate Synthesis: 3-Chloro-6-methoxybenzo[b]thiophene-2-carbonyl Chloride

The synthesis of 3-Chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride represents a critical step in the overall synthetic strategy [15] [16]. This intermediate is typically prepared through the treatment of the corresponding carboxylic acid with thionyl chloride in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP) [3] [17]. The use of DMAP as a nucleophilic catalyst significantly improves both the reaction rate and yield compared to traditional pyridine-based procedures [18] [20].

The optimal reaction conditions involve heating the carboxylic acid precursor with thionyl chloride (5 equivalents) and DMAP (1 equivalent) in heptane at 80-85°C for 5-7 hours [3] [16]. This methodology offers several advantages over previous procedures, including improved robustness, higher yields, and easier workup procedures [17] [18]. The DMAP hydrochloride byproduct can be removed by extraction with ethyl acetate, followed by crystallization of the product from heptane [3] [21].

Reaction ParameterOptimized ConditionYield (%)
Temperature80-85°C85-92
Reaction Time5-7 hours85-92
Thionyl Chloride Equivalents5.085-92
DMAP Equivalents1.085-92
SolventHeptane85-92

The reaction mechanism involves the initial formation of a mixed anhydride between the carboxylic acid and thionyl chloride, followed by DMAP-catalyzed displacement to form the acid chloride [20] [22]. The enhanced reactivity observed with DMAP compared to pyridine is attributed to its superior nucleophilicity and the stability of the resulting acylpyridinium intermediate [20] [22]. This methodology has been successfully scaled up for industrial applications, demonstrating its practical utility for large-scale synthesis [16] [18].

Amidation Strategies for N-Phenyl Group Introduction

The formation of the amide bond between 3-Chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride and aniline represents the final key transformation in the synthetic sequence [11] [12]. Several amidation strategies have been developed for this transformation, with the choice of method depending on the specific requirements of yield, selectivity, and reaction conditions [13] [14].

The most straightforward approach involves the direct reaction of the acid chloride with aniline in the presence of a suitable base [2] [8]. Triethylamine is commonly employed as the base, serving both to neutralize the hydrogen chloride generated during the reaction and to activate the aniline nucleophile [11] [12]. The reaction is typically carried out in acetonitrile or dichloromethane at room temperature to 40°C, providing excellent yields of the desired carboxamide [8] [11].

Alternative methodologies include the use of nickel-catalyzed direct amidation procedures, which offer advantages in terms of functional group tolerance and reaction conditions [12] [13]. These methods employ catalytic amounts of nickel dichloride (10 mol%) in toluene at elevated temperatures (110°C) for 20-24 hours [12] [13]. While these conditions require longer reaction times, they often provide superior yields and can accommodate sterically hindered substrates [12] [13].

Amidation MethodCatalyst/BaseTemperatureTimeYield (%)
Acid Chloride/TEATriethylamine20-40°C2-4 hours85-95
Ni-CatalyzedNiCl₂ (10 mol%)110°C20-24 hours70-90
DMAP-MediatedDMAP (10 mol%)60°C8-12 hours75-85

The reaction mechanism for the acid chloride approach involves nucleophilic attack by the aniline nitrogen on the carbonyl carbon, followed by elimination of hydrogen chloride [11] [14]. The presence of electron-withdrawing groups on the aniline ring can significantly affect the reaction rate and yield, with electron-rich anilines generally providing higher yields [11] [12]. Steric hindrance around the nitrogen center can also impact the reaction efficiency, particularly for ortho-substituted anilines [12] [13].

Purification Techniques and Yield Optimization

The purification of 3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide requires careful consideration of its physical and chemical properties [23] [24]. The compound typically exhibits moderate solubility in organic solvents and can be purified using conventional chromatographic techniques or recrystallization methods [25] [26].

Column chromatography on silica gel represents the most versatile purification method, with the optimal eluent system consisting of hexane-ethyl acetate gradients (typically 95:5 to 90:10) [26] [27]. The compound elutes as a well-defined band under these conditions, allowing for efficient separation from impurities and byproducts [23] [26]. Preparative thin-layer chromatography can also be employed for smaller scale purifications, using similar solvent systems [24] [27].

Recrystallization offers an alternative purification approach that can provide high purity material in good recovery yields [23] [25]. The optimal recrystallization solvent systems include methanol-water mixtures, ethanol, or dichloromethane-hexane combinations [25] [27]. The choice of solvent system depends on the specific impurity profile and the desired crystal form [23] [24].

Purification MethodSolvent SystemRecovery (%)Purity (%)
Column ChromatographyHexane:EtOAc (95:5 to 90:10)85-92>98
RecrystallizationMeOH:H₂O (4:1)75-85>95
Preparative TLCHexane:EtOAc (9:1)70-80>97

Yield optimization strategies focus on minimizing material losses during workup and purification procedures [28] [29]. The use of efficient extraction protocols during the amidation step can significantly improve overall yields [28] [30]. Aqueous workup procedures should be carefully designed to avoid hydrolysis of sensitive intermediates while ensuring complete removal of ionic impurities [29] [31].

Temperature control during reaction and workup procedures is critical for maintaining high yields [30] [32]. Excessive heating can lead to decomposition or side reactions, while insufficient activation can result in incomplete conversion [28] [31]. The optimal reaction temperature profile involves gradual heating to the desired reaction temperature, followed by controlled cooling during workup [29] [32].

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance characterization of 3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide reveals distinctive spectral features that confirm its molecular structure. Based on analogous benzothiophene carboxamide derivatives, the ¹H nuclear magnetic resonance spectrum typically exhibits characteristic chemical shifts that reflect the electronic environment of the aromatic protons [3].

The aromatic region between 7.0 and 8.5 parts per million contains multiple overlapping signals corresponding to the phenyl ring protons and the benzothiophene core protons [3]. The methoxy substituent at position 6 generates a sharp singlet around 3.8-4.0 parts per million, characteristic of aromatic methyl ether groups [4]. The amide proton typically appears as a broad singlet between 8.0 and 9.0 parts per million, often showing temperature-dependent chemical shift behavior due to hydrogen bonding interactions [3].

¹³C nuclear magnetic resonance analysis provides detailed structural confirmation through characteristic carbon resonances. The carbonyl carbon of the carboxamide functionality typically resonates between 160-170 parts per million, while the aromatic carbons appear in the 120-140 parts per million region [4]. The methoxy carbon resonates around 55-60 parts per million, and the carbon bearing the chlorine substituent shows a characteristic downfield shift due to the electronegative halogen [3].

Nuclear Magnetic Resonance ParameterChemical Shift Range (ppm)Multiplicity
Aromatic protons7.0-8.5Multiple
Methoxy protons3.8-4.0Singlet
Amide proton8.0-9.0Broad singlet
Carbonyl carbon160-170-
Aromatic carbons120-140-
Methoxy carbon55-60-

Infrared Spectroscopy

The infrared spectrum of 3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide displays characteristic absorption bands that confirm the presence of key functional groups [5]. The most prominent feature is the carbonyl stretching vibration of the carboxamide group, which appears as a strong absorption band around 1650-1680 wavenumbers [6]. This frequency range is typical for aromatic carboxamides and reflects the conjugation between the carbonyl group and the benzothiophene aromatic system [5].

The nitrogen-hydrogen stretching vibration of the carboxamide appears as a medium-intensity band between 3300-3500 wavenumbers [5]. Aromatic carbon-hydrogen stretching vibrations manifest as multiple bands in the 3000-3100 wavenumbers region, while the methoxy carbon-hydrogen stretches contribute to absorptions in the 2800-3000 wavenumbers range [6].

The carbon-oxygen stretching of the methoxy group generates a strong absorption band around 1200-1300 wavenumbers [5]. Aromatic carbon-carbon stretching vibrations appear as medium-intensity bands around 1500 and 1600 wavenumbers, characteristic of substituted benzene rings [6]. The carbon-chlorine stretching vibration contributes to absorptions in the 600-800 wavenumbers region, though these may overlap with other skeletal vibrations [7].

Functional GroupFrequency Range (cm⁻¹)Intensity
Carboxamide C=O stretch1650-1680Strong
Amide N-H stretch3300-3500Medium
Aromatic C-H stretch3000-3100Medium
Methoxy C-H stretch2800-3000Medium
Methoxy C-O stretch1200-1300Strong
Aromatic C=C stretch1500, 1600Medium
C-Cl stretch600-800Variable

Mass Spectrometry

Mass spectrometric analysis of 3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide provides definitive molecular weight confirmation and fragmentation pattern information [8]. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 317/319, reflecting the isotopic pattern characteristic of chlorine-containing compounds [3].

The base peak typically corresponds to loss of the phenyl group from the molecular ion, generating a fragment at mass-to-charge ratio 240/242 [9]. Additional significant fragments include loss of the methoxy group (molecular ion minus 31 mass units) and loss of the carboxamide functionality (molecular ion minus 120 mass units) [3]. The chlorine isotope pattern (³⁵Cl and ³⁷Cl) appears throughout the spectrum, providing additional structural confirmation [8].

High-resolution mass spectrometry enables precise molecular formula determination, confirming the elemental composition as C₁₆H₁₂ClNO₂S [3]. Tandem mass spectrometry experiments can provide detailed fragmentation pathways that further support structural assignments and distinguish between isomeric compounds [8].

Thermal Stability and Decomposition Pathways

Thermal Decomposition Analysis

The thermal stability of 3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide has been investigated through thermogravimetric analysis and differential scanning calorimetry studies of related benzothiophene carboxamide derivatives [10] [11]. These compounds generally exhibit high thermal stability due to their aromatic nature and extensive conjugation systems [12].

Thermogravimetric analysis reveals that thermal decomposition typically occurs in multiple stages, with the initial decomposition temperature ranging from 200-250 degrees Celsius [10]. The first decomposition stage often involves loss of the methoxy group and formation of phenolic intermediates, followed by decarboxylation and loss of the carboxamide functionality [11].

Differential scanning calorimetry studies indicate that the melting point of related compounds falls within the range of 180-200 degrees Celsius, with the exact value depending on crystal packing and intermolecular interactions [10]. The compound exhibits endothermic melting followed by exothermic decomposition at higher temperatures [12].

Thermal ParameterTemperature Range (°C)Process
Melting point180-200Phase transition
Initial decomposition200-250Methoxy loss
Major decomposition250-400Decarboxylation
Complete decomposition400-500Carbonization

Decomposition Kinetics

Kinetic analysis of thermal decomposition using Coats-Redfern and Horowitz-Metzger methods provides insight into the mechanism and energetics of thermal degradation [10] [13]. The activation energy for decomposition typically ranges from 100-150 kilojoules per mole, indicating moderate thermal stability [10].

The decomposition process follows first-order kinetics in most temperature ranges, with the pre-exponential factor ranging from 10⁶ to 10¹² per second [10]. The entropy of activation is typically negative, suggesting a more ordered transition state compared to the initial compound [12].

Thermogravimetric analysis coupled with mass spectrometry reveals the evolution of characteristic volatile products during decomposition [11]. These include hydrogen chloride from chlorine elimination, carbon dioxide from decarboxylation, and various aromatic fragments from ring opening reactions [12].

Decomposition Pathways

The thermal decomposition of 3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide proceeds through multiple competing pathways [11] [12]. The initial step typically involves homolytic cleavage of the methoxy carbon-oxygen bond, generating methyl radicals and phenoxy intermediates [11].

Subsequent reactions include dehydrochlorination to form vinyl sulfides, followed by cyclization and aromatization reactions [12]. The carboxamide functionality undergoes decarboxylation at elevated temperatures, releasing carbon dioxide and forming amine intermediates that further decompose to nitrogen-containing volatiles [11].

Under oxidative conditions, the decomposition pathway shifts toward formation of sulfur dioxide, nitrogen oxides, and carbon dioxide as primary volatile products [11]. The final residue typically consists of carbonaceous material with embedded sulfur and chlorine atoms [12].

Solubility Behavior and Partition Coefficients

Aqueous Solubility

The aqueous solubility of 3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide is limited due to its predominantly lipophilic character [1] . Based on structural similarity to related benzothiophene derivatives, the compound exhibits low water solubility, typically in the range of 1-10 milligrams per liter at room temperature [14].

The presence of the methoxy and chlorine substituents further reduces water solubility by increasing the overall lipophilicity of the molecule [1]. The carboxamide functionality provides some polar character that enables limited hydrogen bonding with water molecules, but this effect is insufficient to overcome the dominant hydrophobic interactions .

pH effects on solubility are minimal since the compound lacks ionizable groups under physiological pH conditions . The solubility remains relatively constant across the pH range of 2-12, with slight increases at very high pH due to potential amide hydrolysis [14].

Solvent SystemSolubility RangeComments
Pure water1-10 mg/LLimited by lipophilicity
Phosphate buffer pH 7.42-8 mg/LPhysiological relevance
Acidic solutions pH 21-5 mg/LMinimal pH dependence
Basic solutions pH 125-15 mg/LPotential hydrolysis

Organic Solvent Solubility

3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide demonstrates high solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [14] . These solvents effectively solvate the aromatic system while accommodating the polar carboxamide functionality through dipole-dipole interactions [15].

Moderate solubility is observed in alcoholic solvents, with methanol providing better dissolution than ethanol due to reduced steric hindrance [14]. Chlorinated solvents such as dichloromethane and chloroform also provide good solubility due to favorable dispersive interactions with the aromatic system .

Nonpolar solvents such as hexane and cyclohexane show poor solubility due to the inability to solvate the polar carboxamide group [14]. Aromatic solvents like toluene and benzene provide intermediate solubility through π-π stacking interactions with the benzothiophene core [15].

Partition Coefficients

The octanol-water partition coefficient (log P) of 3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide is estimated to be approximately 4.8, indicating high lipophilicity [1]. This value reflects the predominant contribution of the aromatic benzothiophene core and phenyl substituent to the overall molecular hydrophobicity [16].

The high partition coefficient suggests favorable membrane permeability and potential for bioaccumulation in lipid-rich tissues [17] [18]. However, the relatively large molecular size may limit passive diffusion through biological membranes despite the favorable lipophilicity [16].

Comparison with structurally related compounds indicates that the chlorine substituent increases log P by approximately 0.5-0.7 units, while the methoxy group contributes an additional 0.3-0.5 units [17]. The carboxamide functionality partially counteracts this lipophilicity increase through its polar character [18].

Partition SystemLog P ValueBiological Significance
Octanol-water4.8High membrane permeability
Cyclohexane-water3.2Reduced by polar interactions
Chloroform-water5.1Enhanced by halogen bonding
Liposome-water4.5Membrane partitioning

Structure-Property Relationships

The solubility and partition behavior of 3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide can be understood through quantitative structure-property relationships [17] [16]. The large aromatic surface area contributes significantly to hydrophobic interactions and reduced water solubility [18].

Electronic effects from the chlorine and methoxy substituents modify the electron density distribution within the aromatic system, affecting both solubility and partition behavior [17]. The electron-withdrawing chlorine increases the electrophilic character of the benzothiophene core, while the electron-donating methoxy group provides nucleophilic character [16].

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

317.0277275 g/mol

Monoisotopic Mass

317.0277275 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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